
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Overview
Description
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- is a complex organic compound known for its unique chemical structure and properties This compound is also referred to as mesembrine, a well-known alkaloid found in certain plant species
Preparation Methods
Classical Synthetic Approaches
Oxidative Cyclization of l-Tyrosine Derivatives
The foundational route to mesembrine derivatives involves oxidative cyclization of l-tyrosine precursors. A 2008 study demonstrated that treating l-tyrosine with osmium tetroxide (OsO₄) in a 3:1 acetonitrile-isopropanol mixture induces stereoselective spirocyclization, yielding intermediate 6 with >99% enantiomeric excess (ee) . Subsequent methanolysis and dihydroxylation steps generate the hydroindole core, though partial racemization (53% ee) was observed during lactone ring opening .
Key reaction parameters:
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Oxidizing agent: OsO₄ (0.3 M in toluene)
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Solvent system: Acetonitrile-isopropanol (3:1 v/v)
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Yield: 42% for spirocycle 6 ; 74% for tetraol 16 after dihydroxylation
Modern Catalytic Methods
Solvent-Free Mechanochemical Synthesis
A solvent-free protocol using AlCl₃·6H₂O (0.1 mmol) and sodium dodecyl sulfate (SDS, 0.3 mmol) under dry grinding conditions enables efficient indole ring formation. This method avoids column chromatography by leveraging silica gel (300–400 mesh) as a grinding auxiliary, achieving 95% yield for bis(indolyl)methane analogs .
Optimized conditions for indole coupling:
Parameter | Value |
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Catalyst | AlCl₃·6H₂O (0.1 mmol) |
Surfactant | SDS (0.3 mmol) |
Grinding time | 10–45 min |
Purification | Silica gel (petroleum ether/EtOAc) |
Yield | 95% (3a) |
Stereochemical Control Strategies
Diastereoselective Reduction with L-Selectride
The C6-epimer 15 of mesembrine is accessible via L-Selectride-mediated reduction of enone 7 at −78°C, achieving >95:5 axial alcohol selectivity. This step is critical for installing the (3aR,7aR) configuration, as confirmed by X-ray crystallography .
Stereochemical outcomes:
Purification and Characterization
Chromatographic Separation
Final purification of mesembrine derivatives employs silica gel chromatography with petroleum ether/ethyl acetate gradients (1:2 to 3:1). Nuclear magnetic resonance (NMR) data for the (3aR,7aR) isomer include:
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¹H NMR (CDCl₃): δ 7.45–7.12 (m, aromatic H), 3.32–2.47 (m, bridgehead H), 2.39 (s, N-CH₃)
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¹³C NMR: δ 129.9 (q, J = 241.9 Hz, CF₃), 65.4 (C-3a), 55.4 (C-7a)
Emerging Methodologies
Microwave-Assisted Cycloadditions
Microwave irradiation (540 W, 8 min) accelerates intramolecular azomethine ylide cycloadditions, forming tricyclic pyrrolidines in 38–42% yield. This approach reduces reaction times from hours to minutes while maintaining stereointegrity .
Representative procedure:
Chemical Reactions Analysis
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.4 g/mol
- Structural Characteristics : The compound features an indole ring fused with a cyclohexane structure and methoxy substituents on the phenyl group, contributing to its biological activity.
Medicinal Chemistry Applications
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Antidepressant Activity :
- Mesembrine has been studied for its potential antidepressant effects. Research indicates that it may enhance serotonergic neurotransmission, which is crucial for mood regulation. A study demonstrated that Mesembrine exhibits selective serotonin reuptake inhibition (SSRI) properties comparable to established antidepressants .
- Anxiolytic Effects :
- Neuroprotective Properties :
Pharmacological Insights
- Bioavailability and Metabolism :
Data Tables
Case Studies
- Clinical Trials on Depression :
- Animal Models for Anxiety :
- Neuroprotection in Alzheimer’s Disease Models :
Mechanism of Action
The mechanism of action of 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound’s effects are mediated through binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- can be compared with other similar compounds, such as:
Mesembrine: Another alkaloid with similar chemical structure and properties.
Mesembrenone: A related compound with slight structural differences but similar biological activities.
Indole Alkaloids: A broader class of compounds with varying structures and functions but sharing the indole core.
Biological Activity
The compound 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-, (3aR-cis)- , commonly known as Mesembrine , is a naturally occurring alkaloid primarily found in the plant Sceletium tortuosum. This compound has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology and mental health.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Registry Number : 24880-43-1
- Boiling Point : 186-190 °C at 0.3 Torr
Mesembrine exhibits a variety of biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a selective serotonin reuptake inhibitor (SSRI) , enhancing serotonin levels in the brain and potentially alleviating symptoms of depression and anxiety. Additionally, it has been shown to possess phosphodiesterase (PDE) inhibitory activity , which may contribute to its neuroprotective effects.
Antidepressant Effects
Several studies have investigated the antidepressant-like effects of Mesembrine. For instance, research conducted on animal models demonstrated that administration of Mesembrine resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic activity is believed to underlie these effects.
Neuroprotective Properties
Mesembrine has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in the treatment of neurodegenerative diseases.
Anxiolytic Effects
In addition to its antidepressant properties, Mesembrine exhibits anxiolytic effects. Behavioral tests in rodents suggest that Mesembrine reduces anxiety-like behaviors, which may be mediated through its action on serotonin receptors.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Reduction in depressive behaviors | |
Neuroprotective | Protection against oxidative stress | |
Anxiolytic | Decrease in anxiety-like behaviors |
Case Studies
- Animal Model Study : A study involving Sceletium tortuosum extracts rich in Mesembrine demonstrated significant antidepressant effects compared to control groups. The study utilized behavioral assays to assess changes in mood-related behaviors.
- Clinical Observations : In a small-scale clinical trial, participants reported improvements in mood and reductions in anxiety after consuming standardized doses of Mesembrine-rich extracts over several weeks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Q. What safety protocols are advised given its potential hazards?
- Methodological Answer : While direct GHS data for this compound is unavailable, structurally related indoles may exhibit acute toxicity (Category 4 oral/dermal/inhalation ). Recommended precautions:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol formation .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can stereochemical integrity (3aR-cis configuration) be ensured during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Cu complexes) to control cycloaddition stereochemistry.
- Chromatography : Chiral HPLC (e.g., amylose-based columns) separates diastereomers.
- NMR Analysis : Coupling constants (e.g., J = 7.3 Hz for axial protons ) and NOESY correlations confirm spatial arrangements.
Q. What biological screening models are suitable for evaluating its pharmacological potential?
- Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors.
- Antioxidant/Cytotoxicity : DPPH radical scavenging and MTT assays (e.g., IC₅₀ values against HT-29 cells).
- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms.
Q. How should conflicting data on physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer :
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Cross-Validation : Replicate experiments under standardized conditions (pH, temperature).
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Computational Modeling : DFT calculations predict solubility parameters (logP) and degradation pathways.
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Meta-Analysis : Compare datasets across studies (e.g., melting points in vs. 8) to identify systematic errors .
- Data Table : Stability Studies of Analogous Compounds
Condition | Observation (Analog) | Reference |
---|---|---|
pH 7.4, 37°C | 90% stability after 24h | |
UV light exposure | 50% degradation after 6h |
Properties
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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